Fluorocyclohexane
Overview
Description
Fluorocyclohexane is an organofluorine compound with the chemical formula (CH2)5CHF . It is a colorless liquid .
Synthesis Analysis
Fluorocyclohexane is prepared by the reaction of cyclohexanol with hydrogen fluoride . A recent study has reported a concise and general synthesis protocol to generate all-syn mono-, di- and tri-alkylated cyclohexanes where a single fluorine is located on the remaining carbons of the ring .Molecular Structure Analysis
The molecular formula of Fluorocyclohexane is C6H11F . Its average mass is 102.150 Da and its monoisotopic mass is 102.084480 Da .Chemical Reactions Analysis
Fluorocyclohexane has been used in the selective hydrogenation of fluorinated arenes, opening a versatile pathway for the production of valuable substituted fluorocyclohexane derivatives from readily available substrates . Another study reported the synthesis of a stereoisomer of 1,2,3,4,5,6-hexafluorocyclohexane, a molecule with one fluorine and one hydrogen on each carbon of a six-membered ring .Physical And Chemical Properties Analysis
Fluorocyclohexane has a density of 0.9±0.1 g/cm3 . Its boiling point is 100.2±9.0 °C at 760 mmHg . The vapour pressure is 42.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 32.5±3.0 kJ/mol . The flash point is 8.9±11.9 °C . The index of refraction is 1.401 .Scientific Research Applications
Thermophysical Property Data Analysis
Fluorocyclohexane is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) has a collection of critically evaluated thermodynamic property data for pure compounds, including Fluorocyclohexane . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Synthesis of Stereoisomers
Fluorocyclohexane has been used in the synthesis of stereoisomers . Chemists have found a way to make a stereoisomer of 1,2,3,4,5,6-hexafluorocyclohexane, a molecule with one fluorine and one hydrogen on each carbon of a six-membered ring . This could open the way to the design of new pharmaceuticals and materials, including selectively fluorinated sugars .
Industrial Testing Applications
Fluorocyclohexane can be used in various industrial testing applications . It can be used in the testing of materials and products to ensure they meet specific standards and specifications .
Microbiology Methods
Fluorocyclohexane can be used in microbiology methods . It can be used in the study of microorganisms, including bacteria, viruses, fungi, and others .
Molecular Biology Methods
Fluorocyclohexane can be used in molecular biology methods . It can be used in the study of biological activity at the molecular level .
Safety and Hazards
Future Directions
The synthesis of Fluorocyclohexane and its derivatives could open the way to the design of new pharmaceuticals and materials, including selectively fluorinated sugars . The development of synthetic strategies for Fluorocyclohexane and its derivatives may offer exciting applications in various fields .
properties
IUPAC Name |
fluorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGVVAHHOUMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059907 | |
Record name | Cyclohexane, fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorocyclohexane | |
CAS RN |
372-46-3 | |
Record name | Fluorocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the conformational behavior of fluorocyclohexane considered unusual?
A1: Unlike many substituted cyclohexanes where substituents prefer the equatorial position, fluorocyclohexane's preferred conformers are influenced by electronic effects like hyperconjugation [, ]. This makes accurate ab initio calculations crucial for understanding its behavior.
Q2: What is the preferred conformation of fluorocyclohexane?
A2: While the equatorial conformation is slightly more favored in the gas phase and some solvents, the energy difference between axial and equatorial conformers is small. This equilibrium is sensitive to the surrounding environment [, , ].
Q3: How do additional fluorine substituents affect cyclohexane conformation?
A3: Increasing fluorine substitution in cyclohexanes leads to complex conformational preferences that deviate from simple steric considerations. Electronic effects, particularly hyperconjugation, play a significant role in dictating these preferences [, ].
Q4: How does the presence of fluorine affect the C-H bonds in fluorocyclohexane?
A4: The electronegativity of fluorine polarizes the C-H bonds, with axial C-H bonds experiencing greater electron withdrawal. This effect influences interactions with aromatic systems, leading to strong C-H···π interactions [, ].
Q5: What is unique about the all-cis 1,2,3,4,5,6-hexafluorocyclohexane isomer?
A5: This isomer exhibits particularly strong C-H···π interactions with benzene due to the specific orientation of its C-H bonds and the overall molecular polarity. This interaction leads to significant shielding of the axial protons in NMR studies [, ].
Q6: How has the all-syn 1,2,4,5-tetrafluorocyclohexane isomer been characterized?
A6: This isomer has been synthesized and characterized using NMR spectroscopy and X-ray crystallography, revealing its unique polarity and potential for interesting intermolecular interactions [, ].
Q7: What spectroscopic techniques are helpful in studying fluorocyclohexane?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is invaluable for investigating conformational dynamics and preferences [, , , , ]. Infrared (IR) spectroscopy provides insights into vibrational modes and conformational changes [, ].
Q8: Why is 19F NMR particularly useful in studying fluorocyclohexane?
A8: 19F is a highly sensitive NMR-active nucleus with a wide chemical shift range. This makes 19F NMR highly effective for studying conformational changes, as the axial and equatorial fluorine atoms in fluorocyclohexane exhibit distinct chemical shifts [, , ].
Q9: How have computational methods aided in understanding fluorocyclohexane?
A9: Ab initio and Density Functional Theory (DFT) calculations are crucial for determining conformational energies, transition states, and understanding the role of hyperconjugation and other electronic effects [, , , ].
Q10: How have molecular mechanics calculations been used in studying fluorocyclohexane derivatives?
A10: Molecular mechanics calculations, in conjunction with ab initio methods, have been used to predict 13C NMR chemical shifts in fluorocyclohexane and its derivatives, providing insights into conformational preferences and substituent effects [].
Q11: How does fluorocyclohexane behave in radiolysis experiments?
A11: Fluorocyclohexane acts as an electron scavenger in the gamma-radiolysis of cyclohexane. Studies with perfluorocarbons have shown that electron capture can lead to C-F bond dissociation, producing hydrogen fluoride and fluorocarbon radicals [].
Q12: How does fluorocyclohexane react with hydridoboranes?
A12: The reactivity of fluorocyclohexane with hydridoboranes depends on the specific borane reagent. While some boranes, like catecholborane and 9-borabicyclo(3.3.1)nonane, primarily reduce fluorocyclohexane to cyclohexane, others like Piers' borane can lead to C-F borylation [].
Q13: Can fluorocyclohexane undergo catalytic exchange with deuterium?
A13: Yes, fluorocyclohexane undergoes exchange with deuterium on metal catalysts like palladium and platinum, although the rates are slower compared to benzene. This exchange is often accompanied by side reactions like hydrogenolysis of the C-F bond [].
Q14: What happens to fluorocyclohexane in the solid state at low temperatures?
A14: Fluorocyclohexane displays interesting phase transitions in the solid state. It can exist in an orientationally disordered plastic phase where ring inversion is still possible, albeit slower than in solution [].
Q15: Why is fluorocyclohexane often studied in thiourea inclusion compounds?
A15: Thiourea forms channel-like structures that can accommodate guest molecules like fluorocyclohexane. This provides a confined environment to study conformational dynamics using solid-state NMR techniques [, ].
Q16: What is the significance of helical tubulate inclusion compounds formed with fluorocyclohexane?
A16: Fluorocyclohexane can form helical tubulate inclusion compounds with certain host molecules, providing insights into self-assembly processes and molecular recognition phenomena [].
Q17: What are the potential applications of fluorocyclohexane and its derivatives?
A17: The unique properties of fluorocyclohexane derivatives, especially their polarity and conformational behavior, make them interesting candidates for drug discovery, materials science, and supramolecular chemistry [, , ].
Q18: How does the "Janus face" characteristic of certain fluorocyclohexanes influence their applications?
A18: The term "Janus face" refers to the distinct polarity exhibited by certain fluorocyclohexane derivatives, with one face being more polar due to the triaxial arrangement of C-F bonds. This property allows for directional interactions and self-assembly, making them suitable for applications in materials science and supramolecular chemistry [, ].
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